molecular formula C8H10N2O2S B8674830 2-(Acetylamino)-4-methylthiophene-3-carboxamide

2-(Acetylamino)-4-methylthiophene-3-carboxamide

Cat. No.: B8674830
M. Wt: 198.24 g/mol
InChI Key: AHGPFJVXAMTZCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Acetylamino)-4-methylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C8H10N2O2S and its molecular weight is 198.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

2-acetamido-4-methylthiophene-3-carboxamide

InChI

InChI=1S/C8H10N2O2S/c1-4-3-13-8(10-5(2)11)6(4)7(9)12/h3H,1-2H3,(H2,9,12)(H,10,11)

InChI Key

AHGPFJVXAMTZCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1C(=O)N)NC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-amino-4-methyl-thiophene-3-carboxylic acid amide (5 g, 32 mmol) in DCM (100 mL) is cooled to 0° C. Dry pyridine (3.6 mL, 45 mmol) is added, followed by acetylchloride (11 mL, 156 mmol) which is added dropwise to the solution. The resulting mixture is stirred at room temperature overnight, then diluted with DCM and washed with aqueous NaHCO3. The organic phase is dried over MgSO4, filtered and concentrated. The obtained residue is triturated in di-isopropylether, filtered, and the cake is dried to afford the desired product.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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